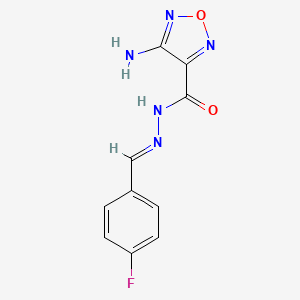

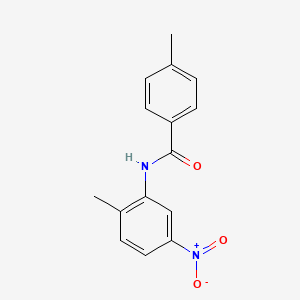

![molecular formula C16H10F3NO2 B5596422 N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for regulating the concentration of glutamate in the extracellular space, which is essential for proper brain function. TFB-TBOA has been widely used in scientific research to study the role of glutamate transporters in neurological disorders and to develop potential treatments for these disorders.

Aplicaciones Científicas De Investigación

Inhibition of NF-kappaB and AP-1 Gene Expression

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds have potential oral bioavailability and show activity in cell-based assays. Substitutions at various positions of the pyrimidine ring have been explored to optimize the compound's activity and gastrointestinal permeability. The carboxamide group at the 5-position is critical for activity, and certain analogues exhibit comparable in vitro activity and improved permeability compared to the lead compound (Palanki et al., 2000).

Neuroprotective and Antioxidant Effects

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds offer considerable protection against NMDA-induced excitotoxic neuronal cell damage. Compound 1f, in particular, exhibited potent neuroprotective action comparable to memantine, a well-known NMDA antagonist. Additionally, compound 1j demonstrated significant anti-excitotoxic effects and moderate antioxidant activity, suggesting the potential of benzofuran-2-carboxamide derivatives in neuroprotection and oxidative stress mitigation (Cho et al., 2015).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Benzofuran-2-carboxamide derivatives have been synthesized using a microwave-assisted one-pot approach and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities. This study highlights the biological and medicinal significance of benzofuran-2-carboxamides, with some derivatives exhibiting potent activities of interest (Xie et al., 2014).

Sigma Receptors Selective Ligands

Novel benzofuran-2-carboxamide ligands have been synthesized for their selectivity towards sigma receptors. These ligands exhibit high affinity at the sigma-1 receptor, suggesting their potential application in developing therapeutic agents targeting sigma receptors. Ligand selectivity and affinity were significantly influenced by the substitution patterns on the benzofuran ring (Marriott et al., 2012).

Anticancer Agents and NF-κB Inhibitors

A range of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been developed as novel scaffolds for anticancer agents and inhibitors of NF-κB activity. These derivatives exhibit potent cytotoxic activities against several human cancer cell lines and inhibit LPS-induced NF-κB transcriptional activity, indicating their potential as anticancer agents with NF-κB inhibitory properties (Choi et al., 2015).

Propiedades

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-2-3-7-12(11)20-15(21)14-9-10-5-1-4-8-13(10)22-14/h1-9H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIZOHKSKDCHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)

![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)

![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)